molecular formula C12H21N3O6 B3393661 gamma-Glutamyl-valyl-glycine CAS No. 38837-70-6

gamma-Glutamyl-valyl-glycine

Cat. No. B3393661
CAS RN: 38837-70-6
M. Wt: 303.31 g/mol
InChI Key: HJXBLWNEFLKSSL-XVKPBYJWSA-N
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Description

Gamma-Glutamyl-valyl-glycine (γ-Glu-Val-Gly) is a tripeptide with a γ-glutamyl structure, consisting of three amino acids: glutamine, valine, and glycine . It is a potent kokumi peptide and was approved as a food additive to enhance the richness in August 2014 .


Synthesis Analysis

The synthesis of γ-Glu-Val-Gly involves two different biosynthetic pathways . The first pathway involves the production of γ-Glu-Val from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from GSH to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p)2 complex . In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p . The second pathway consists of the transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG). This reaction is carried out mainly by the (Dug2p-Dug3p)2 complex .


Molecular Structure Analysis

The molecular formula of γ-Glu-Val-Gly is C12H21N3O6 . Its average mass is 303.312 Da and its monoisotopic mass is 303.143036 Da .


Chemical Reactions Analysis

Recent studies have shown that γ-Glu-Val-Gly, like other kokumi substances such as glutathione, is perceived via the calcium-sensing receptor (CaSR) . It enhances preferences for umami, fat, and sweet taste solutions in rats at low concentrations that do not elicit a taste of its own .


Physical And Chemical Properties Analysis

Gamma-Glutamyl-valyl-glycine is a solid off-white powder . It has a light savory, almost yeast-like aroma . It is soluble in water but practically insoluble in ethanol . Its molecular weight is 303.31 .

Safety And Hazards

There is no safety concern with respect to genotoxicity for γ-Glu-Val-Gly . It has been demonstrated that this tripeptide will be hydrolyzed to the three amino acids L-glutamic acid, L-valine, and glycine . As the human consumption of these three endogenous amino acids through food is orders of magnitude higher than the anticipated levels of exposure from their use as flavoring substances, it is considered to be of no safety concern at its estimated level of intake as a flavoring substance .

Future Directions

Future studies will investigate the mechanisms underlying the enhancement of various sensory characteristics in foods by γ-Glu-Val-Gly . As a kokumi substance, γ-Glu-Val-Gly has no taste of its own and may be used to enhance the flavor of both savory and sweet foods .

properties

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXBLWNEFLKSSL-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019393
Record name L-gamma-Glutamyl-L-valylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-(((S)-1-((carboxymethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid

CAS RN

38837-70-6
Record name L-gamma-Glutamyl-L-valylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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